(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
The compound (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that features a combination of furan, benzofuran, and phenylpropene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfuran-2-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid, followed by esterification with (2E)-3-phenylprop-2-enoic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and benzofuran rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield alcohol derivatives.
Substitution: The phenylpropene moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Substituted phenylpropene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar carbonyl group, used in various organic synthesis reactions.
Methyl acetoacetate: Another ester with similar reactivity, often used in the synthesis of pharmaceuticals.
Acetylacetone: A diketone with similar keto-enol tautomerism, used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate lies in its combination of multiple functional groups, allowing for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C23H16O5 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H16O5/c1-15-7-9-17(26-15)14-21-23(25)19-11-10-18(13-20(19)28-21)27-22(24)12-8-16-5-3-2-4-6-16/h2-14H,1H3/b12-8+,21-14- |
InChI Key |
RMVUDZZMZNRVBR-UCBHFQESSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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